N-(1-(4-Ethoxyphenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-Ethoxyphenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Ethoxyphenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the ethoxyphenyl and nitrofuryl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, nitrofurfural, and methylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Ethoxyphenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized benzimidazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(4-Ethoxyphenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-Methoxyphenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine
- N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine
Uniqueness
N-(1-(4-Ethoxyphenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Properties
CAS No. |
853407-12-2 |
---|---|
Molecular Formula |
C21H18N4O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[1-(4-ethoxyphenyl)-2-methylbenzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C21H18N4O4/c1-3-28-17-7-5-16(6-8-17)24-14(2)23-19-12-15(4-10-20(19)24)22-13-18-9-11-21(29-18)25(26)27/h4-13H,3H2,1-2H3 |
InChI Key |
GLTSUVZBVSNBET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=C2C=CC(=C3)N=CC4=CC=C(O4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.